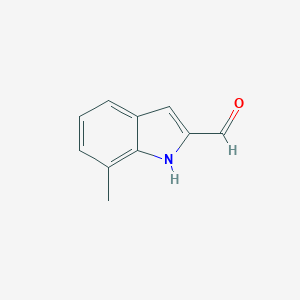

7-Methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 7-Methyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(6-12)11-10(7)8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKVBPGCWZRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629559 | |

| Record name | 7-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-37-8 | |

| Record name | 7-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 7-Methyl-1H-indole-2-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

The synthesis of 7-Methyl-1H-indole-2-carbaldehyde presents a specific regiochemical challenge. While the indole nucleus is electron-rich, electrophilic aromatic substitution (such as the Vilsmeier-Haack reaction) overwhelmingly favors the C3 position. Direct formylation of 7-methylindole will yield the 3-carbaldehyde isomer, rendering it unsuitable for accessing the 2-carbaldehyde target.

To successfully synthesize the C2-aldehyde, one must employ strategies that reverse this inherent selectivity or build the indole ring with the functionality pre-installed. This guide details two high-fidelity routes:

-

The De Novo Construction Route (Fischer Indole Synthesis): The most robust method for scale-up, ensuring absolute regiocontrol by constructing the indole ring from o-tolylhydrazine and a pyruvate derivative.

-

The Directed Lithiation Route: A concise, modern approach utilizing N-protecting groups to direct C2-lithiation on the commercially available 7-methylindole scaffold.

Retrosynthetic Logic

The following diagram illustrates the strategic disconnections for accessing the target scaffold.

Figure 1: Retrosynthetic analysis showing the De Novo (Left) and Functionalization (Right) pathways.

Part 2: Detailed Experimental Protocols

Method A: The Fischer Indole Synthesis (Primary Route)

Best for: Scale-up (>10g), absolute regiocertainty, and avoiding cryogenic conditions.

This route builds the indole core with the C2-carbon already oxidized (as an ester), which is then adjusted to the aldehyde oxidation state.

Phase 1: Hydrazone Formation & Cyclization

Reaction: o-Tolylhydrazine + Ethyl Pyruvate

| Reagent | Equiv.[1][2] | Role |

| o-Tolylhydrazine HCl | 1.0 | Substrate |

| Ethyl Pyruvate | 1.1 | Carbon Source (C2/C3) |

| Polyphosphoric Acid (PPA) | Solvent/Excess | Catalyst & Solvent |

| Ethanol | Solvent | Initial condensation |

Protocol:

-

Condensation: Dissolve o-tolylhydrazine hydrochloride (10.0 g, 63 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (8.0 mL, 70 mmol). Stir at room temperature for 2 hours. The hydrazone intermediate typically precipitates or can be concentrated.

-

Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 100 g).

-

Heating: Heat the mixture to 100–110°C with mechanical stirring. The reaction is exothermic; monitor internal temperature.

-

Quench: After 2–3 hours (monitor by TLC), cool to 60°C and pour onto crushed ice (500 g) with vigorous stirring.

-

Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 150 mL). Wash combined organics with Sat. NaHCO

and Brine.[3] Dry over Na -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography to yield Ethyl 7-methylindole-2-carboxylate .

Phase 2: Reduction & Oxidation

Reaction: Ester

Step 2A: Reduction

-

Suspend LiAlH

(1.5 equiv) in dry THF at 0°C under Argon. -

Add Ethyl 7-methylindole-2-carboxylate (dissolved in THF) dropwise.

-

Warm to RT and stir for 1 hour.

-

Fieser Quench: Carefully add water, 15% NaOH, and water (1:1:3 ratio based on LAH weight). Filter the granular salts.

-

Concentrate filtrate to obtain 7-Methylindole-2-methanol .

Step 2B: Oxidation

-

Dissolve the alcohol in Dichloromethane (DCM) or Acetone.

-

Add Activated MnO

(10–20 equiv) or use IBX (1.1 equiv) for milder conditions. -

Stir at RT until starting material is consumed (approx. 4–12 hours).

-

Filter through a Celite pad and concentrate.

-

Result: 7-Methyl-1H-indole-2-carbaldehyde.

Method B: Directed Ortho-Lithiation (Fast-Track Route)

Best for: Rapid synthesis on small scale (<5g), utilizing commercial 7-methylindole.

Mechanism: The N-Boc group coordinates lithium, directing deprotonation to the C2 position (CIPE: Complex Induced Proximity Effect).

Critical Constraint: The temperature must be strictly controlled (-78°C) to prevent "lateral lithiation" at the C7-methyl group, which is benzylic and susceptible to deprotonation at higher temperatures.

Figure 2: Workflow for the organolithium-mediated synthesis.

Protocol:

-

Protection: Treat 7-methylindole with Di-tert-butyl dicarbonate (Boc

O) and DMAP (cat.) in DCM to yield 1-(tert-butoxycarbonyl)-7-methylindole . -

Lithiation:

-

Dissolve N-Boc-7-methylindole (1.0 equiv) in anhydrous THF.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (1.2 equiv, 2.5M in hexanes) dropwise over 20 mins.

-

Note: Maintain temperature below -70°C to ensure regioselectivity at C2.

-

Stir at -78°C for 1 hour.

-

-

Formylation:

-

Add anhydrous DMF (3.0 equiv) dropwise.

-

Stir at -78°C for 30 mins, then allow to warm to 0°C.

-

-

Workup: Quench with Sat. NH

Cl. Extract with EtOAc.[4] -

Deprotection:

-

The Boc group may survive workup. To remove: Dissolve crude in DCM/TFA (4:1) at 0°C for 1 hour.

-

Neutralize carefully with NaHCO

(Aldehydes can be sensitive to strong base).

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 3: Analytical Profile & Quality Control

To validate the synthesis, compare spectral data against the following expected parameters.

Table 1: Expected Analytical Data

| Parameter | Expected Signal Characteristics | Structural Assignment |

| CHO (Aldehyde proton) | ||

| NH (Indole N-H) | ||

| CH | ||

| Aromatic Indole Protons (H4, H5, H6) | ||

| H3 (C3-H, characteristic of 2-subst.) | ||

| IR Spectrum | ~1660–1680 cm | C=O Stretch (Conjugated Aldehyde) |

| IR Spectrum | ~3300 cm | N-H Stretch |

Part 4: Safety & Troubleshooting

Critical Process Parameters (CPP)

-

Regiocontrol (Method B): If you observe the formation of 7-(formylmethyl)indole, the lithiation temperature was likely too high, allowing the base to deprotonate the benzylic methyl group. Ensure -78°C is maintained.

-

Oxidation State (Method A): MnO

quality varies significantly. Use "Activated" MnO

Safety Hazards

-

n-Butyllithium: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Use dry syringes and needles.

-

Hydrazines: o-Tolylhydrazine is toxic and a potential sensitizer. Avoid skin contact.

-

PPA: Highly viscous and corrosive. Can cause severe burns.

References

-

Fischer Indole Synthesis Mechanism & Applications

- Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

- Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 36, p.87 (1956).

-

Lithiation of N-Protected Indoles

-

Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). "Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group".[5] The Journal of Organic Chemistry, 46(1), 157–164.

-

-

Vilsmeier-Haack Selectivity (C3 vs C2)

-

James, P. N., & Snyder, H. R. (1960). "Indole-3-aldehyde".[6] Organic Syntheses, Coll. Vol. 4, p.539. (Demonstrates C3 preference).

-

- General Indole Functionalization: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Chemical Properties of 7-Methyl-1H-indole-2-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde built upon the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the core chemical properties of 7-Methyl-1H-indole-2-carbaldehyde, designed to serve as a foundational resource for professionals in organic synthesis and drug discovery. We will delve into its synthesis, with a focus on the Vilsmeier-Haack reaction, detail its spectroscopic signature for unambiguous identification, explore its chemical reactivity as a versatile synthetic intermediate, and discuss its potential applications in the development of novel therapeutic agents.

Synthesis and Mechanistic Insight

The introduction of a formyl group onto the indole nucleus is a critical transformation, and the Vilsmeier-Haack reaction stands as a premier method for this purpose, particularly for electron-rich heterocycles like indoles.[3][4] This reaction offers a reliable and scalable route to indole-2-carbaldehydes from the corresponding indole precursors.

The Vilsmeier-Haack Formylation of 7-Methylindole

The synthesis of 7-Methyl-1H-indole-2-carbaldehyde is most effectively achieved via the Vilsmeier-Haack formylation of 7-methylindole. The reaction involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then attacks the electron-rich indole ring. While indoles typically undergo electrophilic substitution at the C3 position, formylation at the C2 position can be achieved, sometimes influenced by reaction conditions or specific substitution patterns on the indole ring.

The underlying mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to generate the electrophilic chloroiminium cation, often called the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 7-methylindole attacks the Vilsmeier reagent. This is followed by the elimination of a chloride ion to form an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final 7-Methyl-1H-indole-2-carbaldehyde.[6][7]

Caption: General workflow for the synthesis of 7-Methyl-1H-indole-2-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 7-methylindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution to a pH of ~8-9 by the slow addition of a saturated sodium carbonate or sodium hydroxide solution.

-

Extraction & Purification: Stir the resulting mixture for 1 hour, during which the product may precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-Methyl-1H-indole-2-carbaldehyde.

Spectroscopic Profile and Structural Elucidation

Accurate structural characterization is fundamental. The following data, based on the known spectra of indole-2-carbaldehyde and substituent effects, provides a benchmark for the identification of the 7-methyl derivative.[8]

| Data Type | Parameter | Expected Value / Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~9.8-9.9 ppm (s, 1H) | Aldehyde (-CHO) |

| ~9.0-9.5 ppm (br s, 1H) | Indole N-H | ||

| ~7.5-7.6 ppm (d, 1H) | H-4 | ||

| ~7.2-7.3 ppm (s, 1H) | H-3 | ||

| ~7.0-7.1 ppm (t, 1H) | H-5 | ||

| ~6.9-7.0 ppm (d, 1H) | H-6 | ||

| ~2.5 ppm (s, 3H) | 7-CH₃ | ||

| ¹³C NMR | Chemical Shift (δ) | ~182-183 ppm | C=O (Aldehyde) |

| ~138-139 ppm | C-7a | ||

| ~136-137 ppm | C-2 | ||

| ~128-129 ppm | C-6 | ||

| ~124-125 ppm | C-4 | ||

| ~122-123 ppm | C-5 | ||

| ~121-122 ppm | C-7 | ||

| ~115-116 ppm | C-3 | ||

| ~16-17 ppm | 7-CH₃ | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3300 cm⁻¹ | N-H Stretch |

| ~1650-1670 cm⁻¹ | C=O Stretch (Aldehyde) | ||

| ~1500-1600 cm⁻¹ | C=C Aromatic Stretch |

Note: NMR values are estimations in CDCl₃ or DMSO-d₆ and may vary based on solvent and spectrometer frequency. The presence of the electron-donating methyl group at the 7-position is expected to cause slight upfield shifts for the nearby aromatic protons and carbons compared to the unsubstituted indole-2-carbaldehyde.[8]

Chemical Reactivity and Synthetic Utility

7-Methyl-1H-indole-2-carbaldehyde is a bifunctional molecule, with reactivity centered at the aldehyde group, the indole nitrogen, and the C3 position of the indole ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding 7-methyl-1H-indole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative is a crucial precursor for synthesizing indole-2-carboxamides, a class of compounds with noted biological activity.[9]

-

Reduction: The aldehyde can be reduced to 7-methyl-1H-indole-2-methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It serves as an excellent electrophile in condensation reactions with active methylene compounds (Knoevenagel condensation) or ylides (Wittig reaction) to form new carbon-carbon double bonds at the 2-position.

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to yield 2-(aminomethyl)-7-methyl-1H-indoles.

Reactions Involving the Indole Nucleus

-

N-Alkylation/Acylation: The indole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to introduce substituents on the nitrogen atom.

-

Reactions at C3: Although the C2-aldehyde group is electron-withdrawing, the C3 position remains nucleophilic and can participate in reactions such as Mannich reactions or Friedel-Crafts alkylations, albeit with potentially reduced reactivity compared to unsubstituted indole.[10]

Caption: Key reaction pathways of 7-Methyl-1H-indole-2-carbaldehyde.

Applications in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, and derivatives of 7-Methyl-1H-indole-2-carbaldehyde are valuable intermediates for accessing novel bioactive molecules.[1]

-

Precursor to Indole-2-Carboxamides: As previously mentioned, oxidation to the carboxylic acid followed by amide coupling provides access to indole-2-carboxamides. This class of compounds has been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The specific substitution pattern, including the methyl group at the 7-position, can significantly influence the biological activity and pharmacokinetic properties of the final compound.

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology. The 7-methylindole-2-carbaldehyde core can be elaborated into more complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.

-

Antimicrobial and Antiviral Agents: Functionalized indoles have demonstrated potent activity against various pathogens. The aldehyde group allows for the introduction of diverse pharmacophores through reactions like Schiff base formation and reductive amination, enabling the generation of libraries of compounds for screening against bacterial, fungal, and viral targets.[11][12]

Conclusion

7-Methyl-1H-indole-2-carbaldehyde is a synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of its aldehyde and indole functionalities, makes it an attractive starting material for the construction of complex molecular architectures. The strategic placement of the methyl group at the C7 position provides a unique substitution pattern that can be exploited to fine-tune steric and electronic properties, ultimately influencing the biological activity of its downstream derivatives. This guide has outlined its core chemical properties, providing a solid foundation for researchers aiming to leverage this valuable intermediate in their scientific pursuits.

References

-

Azaindole Therapeutic Agents. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Vilsmeier-Haack Reaction Mechanism. (2021, October 11). YouTube. Retrieved February 10, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved February 10, 2026, from [Link]

-

Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022, August 29). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved February 10, 2026, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

1-Methylindole-2-carboxaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Indole-2-carboxaldehyde (C9H7NO). (n.d.). PubChemLite. Retrieved February 10, 2026, from [Link]

-

Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 9. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-l ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03745A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 7-Methyl-1H-indole-2-carbaldehyde: A Definitive Guide

Topic: 7-Methyl-1H-indole-2-carbaldehyde Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The precise structural assignment of substituted indoles is a critical checkpoint in drug discovery, particularly when distinguishing between regioisomers. 7-Methyl-1H-indole-2-carbaldehyde presents a specific challenge: the thermodynamic preference of the indole scaffold favors electrophilic substitution at the C3 position. Consequently, "standard" formylation protocols (e.g., Vilsmeier-Haack) often yield the C3-isomer (7-methyl-1H-indole-3-carbaldehyde) or a mixture.

This guide outlines a rigorous, self-validating workflow to synthesize, isolate, and unequivocally confirm the structure of the C2-isomer. It emphasizes the use of 1H NMR regiochemical markers and 2D NOESY correlations to rule out the C3-isomer.

Synthesis Strategy: Controlling Regiochemistry

To elucidate the structure, one must first ensure the synthesis targets the correct position. The C2 position is less nucleophilic than C3; therefore, direct electrophilic aromatic substitution is unsuitable.

The "Gold Standard" Protocol: Directed Lithiation

The most reliable route to the C2-aldehyde utilizes the acidity of the C2-proton in an N-protected indole, followed by a formyl quench.

Pathway Logic:

-

Protection: Block the N1 position (e.g., Boc or SEM) to prevent N-deprotonation and direct the base to C2.

-

Lithiation: Use n-Butyllithium (n-BuLi) to generate the C2-lithio species. The N-protecting group often provides a "Directed Metalation Group" (DMG) effect.

-

Formylation: Quench with DMF to introduce the aldehyde.

-

Deprotection: Removal of the N-protecting group yields the target.

Experimental Workflow Diagram

Caption: Directed C2-lithiation strategy ensuring regioselective formylation at the 2-position, bypassing the natural C3-preference.

Analytical Characterization & Elucidation

Once isolated, the compound must be differentiated from the C3-isomer. The following data hierarchy establishes identity.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula.

-

Expected Result:

(Calculated for C -

Insight: HRMS rules out oxidation byproducts (e.g., carboxylic acids) but cannot distinguish regioisomers.

Infrared Spectroscopy (IR)

-

Key Bands:

-

N-H Stretch:

(Broad, confirms deprotection). -

C=O Stretch (Aldehyde):

. Note: Indole-2-carboxaldehydes often show a lower frequency C=O stretch than typical aldehydes due to strong conjugation with the indole ring.

-

1H NMR Spectroscopy (The Diagnostic Core)

This is the primary tool for distinguishing the 2-CHO from the 3-CHO isomer.

Solvent: DMSO-

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value (Causality) |

| CHO (Aldehyde) | 9.82 ppm | Singlet (1H) | Characteristic of indole-2-carbaldehydes. (3-CHO is typically ~9.9-10.0 ppm). |

| N-H | ~11.5 - 12.0 ppm | Broad Singlet | Confirms free indole NH. |

| H-3 | 7.20 - 7.30 ppm | Singlet (or d, | CRITICAL: In the 2-CHO isomer, C3 has a proton. In the 3-CHO isomer, C2 has a proton (which appears at ~8.2 ppm). The absence of a low-field aromatic singlet at 8.0+ ppm confirms C2-substitution. |

| H-4, H-5, H-6 | 6.90 - 7.60 ppm | Multiplets | H-4 (d), H-5 (t), H-6 (d). Pattern is distorted by the 7-Me group. |

| 7-CH | 2.45 - 2.55 ppm | Singlet (3H) | Confirms the methyl group is intact. |

Key Differentiation Logic:

-

Scenario A (Target): Signal at

7.25 (H-3) + Signal at -

Scenario B (Isomer): Signal at

8.20 (H-2) + Signal at

2D NMR: NOESY/ROESY (Spatial Confirmation)

To unambiguously prove the structure, Nuclear Overhauser Effect (NOE) correlations must be mapped.

Required Correlations:

-

7-Me

H-6: Confirms the methyl is at position 7 (ortho to H-6). -

CHO

H-3: Confirms the aldehyde is at position 2. The aldehyde proton is spatially close to H-3. -

NH

H-7? (No): Since C7 is methylated, there is no H-7. The NH may show NOE to the 7-Me group.

NOESY Correlation Diagram

Caption: Key NOESY correlations. The CHO to H-3 interaction is the definitive proof of the 2-position assignment.

Comparative Analysis: 2-CHO vs. 3-CHO

Use this table to interpret your crude reaction mixture or purified product.

| Feature | 7-Methyl-1H-indole-2-carbaldehyde (Target) | 7-Methyl-1H-indole-3-carbaldehyde (Common Impurity) |

| Synthesis Method | Lithiation / Grignard | Vilsmeier-Haack |

| Aldehyde Proton ( | ~9.8 ppm | ~9.9 - 10.0 ppm |

| Diagnostic Aromatic H | H-3: ~7.25 ppm (Singlet/Doublet) | H-2: ~8.20 ppm (Deshielded Singlet) |

| C=O Stretch (IR) | ~1660 cm | ~1650 cm |

| Melting Point | Typically lower (e.g., 138-142°C for unsubstituted) | Typically higher (e.g., 195°C+ for unsubstituted) |

References

-

Synthesis of Indole-2-carbaldehydes via Lithiation

- Source: BenchChem Protocols / US P

- Relevance: Describes the lithiation of N-protected indoles to access the 2-position.

-

Link:

-

NMR Data for 7-Methyl-1H-indole-2-carbaldehyde

- Source: US Patent 11426412B2 (Imidazo-pyridine compounds as PAD inhibitors).

- Relevance: Provides experimental 1H NMR data for the specific 7-methyl-2-carbaldehyde isomer ( 9.82 ppm).

-

Link:

-

Vilsmeier-Haack Regioselectivity

- Source:Arkivoc 2019, vi, 141-148.

- Relevance: Confirms that Vilsmeier reagents predominantly target the C3 position in indoles, necessitating the alternative lithi

-

Link:

-

General Indole Characterization

- Source: Sigma-Aldrich Product Sheet (Indole-2-carbaldehyde).

- Relevance: Provides baseline spectral properties for the scaffold.

-

Link:

"7-Methyl-1H-indole-2-carbaldehyde safety and handling"

Safety, Handling, and Reactivity Profile[1][2]

Introduction & Structural Significance

7-Methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, GPCR ligands, and indole-fused alkaloids.[1][2]

Structurally, it presents two critical features that dictate its handling:

-

The 7-Methyl Group: Introduces steric bulk adjacent to the indole NH.[1][2] This lipophilic handle modulates binding affinity in drug targets but also alters the solubility profile compared to the parent indole.[1][2]

-

The 2-Formyl Group: Unlike the more common 3-formyl isomer (derived from Vilsmeier-Haack formylation), the 2-formyl group is conjugated to the indole nitrogen lone pair through the double bond system, making it electronically distinct and highly susceptible to oxidation.[1][2]

Note on Identification: While specific CAS numbers for this exact isomer can vary by catalog (often custom synthesized), safety protocols should be aligned with the parent scaffold Indole-2-carbaldehyde (CAS: 19005-93-7) and the precursor 7-Methylindole (CAS: 933-67-5) using the Read-Across toxicological method.[1][2]

Physicochemical Profile

| Property | Value / Description | Note |

| Chemical Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Off-white to yellow/beige crystalline solid | Darkens upon oxidation/light exposure.[1][2] |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor water solubility.[1] |

| Melting Point | 138–142 °C (Estimated based on analogs) | Sharp MP indicates high purity.[1][2] |

| pKa (NH) | ~16-17 (DMSO) | Weakly acidic proton.[1][2] |

Hazard Identification (GHS Classification)

Based on Read-Across from Indole-2-carbaldehyde and 7-Methylindole.[1][2]

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][5] |

| Sensitization | H317 | May cause an allergic skin reaction (Potential).[1][2] |

Critical Toxicology Insight: Methylated indoles (specifically 3-methylindole) are known to undergo bioactivation via CYP450 enzymes to reactive imine methides, which can be pneumotoxic.[1][2] While 7-methylindole is less studied, treat all methyl-indole derivatives as potential specific organ toxins upon chronic exposure.[1][2] Use a fume hood strictly.[1][2]

Stability & Storage Protocol

The "Why" Behind the Protocol: Indole-2-carbaldehydes are electron-rich systems.[1][2] The aldehyde moiety is prone to autoxidation to the corresponding carboxylic acid (7-methylindole-2-carboxylic acid) upon exposure to air.[1][2] Furthermore, the indole ring is photosensitive; UV light promotes radical polymerization, leading to "pinking" or brown tar formation.[1][2]

Storage Workflow (DOT Diagram)

Figure 1: Validated storage workflow to prevent autoxidation and photolytic degradation.

Protocol Steps:

-

Atmosphere: Always store under an inert atmosphere (Argon preferred over Nitrogen due to higher density).[1][2]

-

Temperature: Long-term storage at -20°C is optimal. Short-term (active use) at 2-8°C is acceptable.[1][2]

-

Container: Amber glass vials with Teflon-lined caps. Do not use polystyrene containers as residual monomer can interact with the aldehyde.[1][2]

Handling & Synthesis Guidelines

5.1 Solubilization

-

Preferred Solvents: Anhydrous DMSO or DMF for biological assays; Dichloromethane (DCM) or THF for synthetic reactions.[1][2]

-

Avoid: Protic solvents (Ethanol/Methanol) for long-term stock solutions, as hemiacetal formation can occur in the presence of trace acid.[1][2]

5.2 Reactivity Logic

The 2-formyl group is a "soft" electrophile.[1][2] The 7-methyl group provides steric protection to the 7-position but does not significantly hinder the aldehyde.[1][2]

Key Reactions & Risks:

-

Condensation (Henry/Knoevenagel): Reacts readily with nitroalkanes or malonates.[1][2] Precaution: Ensure anhydrous conditions; water generated during reaction can hydrolyze the product if not removed (use molecular sieves).[1][2]

-

Oxidation: Rapidly converts to 7-methylindole-2-carboxylic acid.[1][2] Indicator: Appearance of a broad OH peak in NMR at 11-13 ppm.[1][2]

-

Reductive Amination: Forms stable amines.[1][2] Precaution: The intermediate imine is prone to hydrolysis; perform reduction (e.g., NaBH(OAc)3) in situ.[1][2]

Reactivity Pathway (DOT Diagram)[1][2]

Figure 2: Primary reactivity pathways and degradation risks.[1][2]

Emergency & Disposal Procedures

Spill Management:

-

PPE: Wear nitrile gloves (double gloving recommended due to unknown permeation rates of methylindoles), safety goggles, and N95/P100 respirator.[1][2]

-

Neutralization: Absorb with vermiculite or sand.[1][2] Do not use oxidizers (bleach) as this may generate heat and toxic vapors.[1][2]

-

Clean-up: Wipe surface with 10% acetone in ethanol, followed by soap and water.[1][2]

Waste Disposal:

References

-

PubChem. Indole-2-carboxaldehyde (CID 96389) - Safety and Hazards.[1][2] National Library of Medicine.[1][2] Link

-

Sigma-Aldrich. Safety Data Sheet: Indole-2-carboxaldehyde.[1][2][6] Merck KGaA.[1][2] Link[1][2]

-

ChemicalBook. 7-Methylindole (CAS 933-67-5) Physicochemical Properties.Link[1][2]

-

Organic Syntheses. Synthesis of Indole-3-carboxaldehydes (Analogous Chemistry). Org.[1][2][7][8] Synth. 2024, 101, 21-33.[1][2][8] Link

-

Fisher Scientific. Safety Data Sheet: Indole-2-carboxaldehyde.[1][2]Link[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxaldehyde | 19005-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. orgsyn.org [orgsyn.org]

Application Notes and Protocols: Synthesis of 7-Methyl-1H-indole-2-carbaldehyde from 7-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indole-2-carbaldehydes

Indole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their inherent reactivity allows for diverse chemical transformations, making them valuable building blocks in drug discovery and development. The presence of a methyl group at the 7-position of the indole nucleus, as in the target molecule 7-Methyl-1H-indole-2-carbaldehyde, can significantly influence the molecule's steric and electronic properties, potentially leading to compounds with enhanced therapeutic efficacy or modified pharmacological profiles. This document provides a detailed guide to the synthesis of 7-Methyl-1H-indole-2-carbaldehyde from the readily available starting material, 7-methylindole.

Strategic Approach: Overcoming the Challenge of C2-Regioselectivity

Direct electrophilic formylation of indoles, such as the Vilsmeier-Haack reaction, notoriously favors substitution at the electron-rich C3 position. To achieve the desired C2-formylation of 7-methylindole, a more strategic approach is required. This protocol details a robust method involving the protection of the indole nitrogen, followed by directed ortho-lithiation at the C2 position and subsequent formylation. This strategy effectively overcomes the inherent C3-selectivity of the indole ring.

The overall synthetic strategy is a three-step process:

-

N-Protection: The acidic proton of the indole nitrogen is replaced with a suitable protecting group. This prevents unwanted side reactions and directs the subsequent lithiation to the desired position. A commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Directed C2-Lithiation: The N-protected indole is treated with a strong organolithium base. The protecting group directs the deprotonation to the adjacent C2 position, forming a C2-lithiated intermediate.

-

Formylation and Deprotection: The C2-lithiated species is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent removal of the protecting group yields the final product, 7-Methyl-1H-indole-2-carbaldehyde.

Experimental Workflow

Caption: Synthetic pathway for 7-Methyl-1H-indole-2-carbaldehyde.

Detailed Experimental Protocols

PART 1: Synthesis of N-(tert-Butoxycarbonyl)-7-methylindole

Rationale: Protection of the indole nitrogen is a critical first step. The Boc group is ideal as it is sterically bulky, which can help direct the subsequent lithiation, and it can be readily removed under acidic conditions without affecting the final product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Methylindole | 131.18 | 5.0 g | 38.1 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 9.1 g | 41.9 mmol |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.47 g | 3.8 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-methylindole (5.0 g, 38.1 mmol) and 4-(dimethylamino)pyridine (0.47 g, 3.8 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) and stir the mixture until all solids are dissolved.

-

To the stirred solution, add di-tert-butyl dicarbonate (9.1 g, 41.9 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford N-(tert-butoxycarbonyl)-7-methylindole as a colorless oil or low-melting solid.

PART 2: Synthesis of 7-Methyl-1H-indole-2-carbaldehyde

Rationale: This two-step, one-pot procedure involves the crucial C2-lithiation followed by formylation and subsequent deprotection. The use of sec-butyllithium in the presence of TMEDA is effective for the directed deprotonation at the C2 position. Quenching the lithiated intermediate with DMF introduces the formyl group. Finally, acidic workup with trifluoroacetic acid removes the Boc protecting group to yield the target aldehyde.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(tert-Butoxycarbonyl)-7-methylindole | 231.29 | 4.0 g | 17.3 mmol |

| Tetramethylethylenediamine (TMEDA) | 116.21 | 3.1 mL | 20.8 mmol |

| sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane | - | 14.8 mL | 20.8 mmol |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 2.0 mL | 25.9 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |

| Dichloromethane (CH₂Cl₂) | - | 50 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-(tert-butoxycarbonyl)-7-methylindole (4.0 g, 17.3 mmol) and anhydrous tetrahydrofuran (80 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add tetramethylethylenediamine (3.1 mL, 20.8 mmol) to the cooled solution.

-

Slowly add sec-butyllithium (1.4 M in cyclohexane, 14.8 mL, 20.8 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add anhydrous N,N-dimethylformamide (2.0 mL, 25.9 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is N-Boc-7-methyl-1H-indole-2-carbaldehyde.

-

Dissolve the crude intermediate in dichloromethane (50 mL) and cool to 0 °C.

-

Add trifluoroacetic acid (10 mL) dropwise and stir the mixture at room temperature for 2 hours.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-Methyl-1H-indole-2-carbaldehyde as a solid.

Characterization of 7-Methyl-1H-indole-2-carbaldehyde

Expected Spectroscopic Data:

¹H NMR (Proton NMR) Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.8-10.0 | s | Aldehyde H |

| ~8.5-9.0 | br s | N-H |

| ~7.5-7.7 | d | Aromatic H |

| ~7.2-7.4 | s | C3-H |

| ~7.0-7.2 | m | Aromatic H (2H) |

| ~2.5 | s | Methyl H |

¹³C NMR (Carbon-13 NMR) Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~182 | Aldehyde C=O |

| ~138 | Quaternary C |

| ~137 | Quaternary C |

| ~128-130 | Aromatic CH |

| ~122-125 | Aromatic CH |

| ~120-122 | Aromatic CH |

| ~115-118 | C3 |

| ~110-113 | Quaternary C |

| ~16-18 | Methyl C |

Troubleshooting and Field-Proven Insights

-

Incomplete N-Protection: If the N-protection step is incomplete, the subsequent lithiation will deprotonate the N-H group, preventing the desired C2-lithiation. Ensure the use of a slight excess of (Boc)₂O and sufficient reaction time. The reaction can be monitored by TLC for the disappearance of the starting 7-methylindole.

-

Low Yield in Lithiation/Formylation: The lithiation step is highly sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is carried out under a strictly inert atmosphere. The temperature must be maintained at -78 °C during the addition of s-BuLi and DMF to prevent side reactions.

-

Formation of C3-Isomer: While the directed lithiation strongly favors the C2-position, trace amounts of the C3-formylated isomer may be formed. Careful purification by column chromatography is essential to isolate the pure C2-aldehyde.

-

Incomplete Deprotection: If the deprotection step is incomplete, the final product will be contaminated with the N-Boc protected aldehyde. The progress of the deprotection can be monitored by TLC. If necessary, the reaction time with TFA can be extended.

Conclusion

The synthesis of 7-Methyl-1H-indole-2-carbaldehyde from 7-methylindole is effectively achieved through a three-step sequence involving N-protection, directed C2-lithiation, and subsequent formylation with deprotection. This strategic approach successfully circumvents the inherent C3-regioselectivity of electrophilic substitution on the indole ring. The resulting product is a valuable synthetic intermediate for the development of novel pharmaceutical agents and other biologically active compounds. The detailed protocol and insights provided herein are intended to enable researchers to reliably synthesize this important building block.

References

-

Organic Syntheses. Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 267164, 1-Methylindole-2-carboxaldehyde. Available at: [Link]

-

ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available at: [Link]

Application Notes & Protocols: A Researcher's Guide to the Aldehyde Chemistry of 7-Methyl-1H-indole-2-carbaldehyde

Foreword: Understanding the Substrate

7-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electron-rich indole nucleus, the electrophilic aldehyde group at the C2 position, and the electronic influence of the C7-methyl substituent. The indole ring, being an electron-donating system, can modulate the reactivity of the C2-aldehyde compared to simple aromatic aldehydes. The lone pair on the indole nitrogen participates in the π-system, increasing the electron density of the ring and potentially influencing the adjacent carbonyl group. This guide provides detailed protocols and mechanistic insights for several key transformations of the aldehyde functionality, empowering researchers to leverage this scaffold in complex synthetic campaigns.

Diagram of Core Reactions

Caption: Key transformations of the 2-formyl group on the 7-methylindole scaffold.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to 7-Methyl-1H-indole-2-carboxylic acid, a key intermediate for amide couplings and other derivatizations.[1][2] The primary challenge is to employ mild conditions that do not affect the sensitive indole ring. Strong oxidants like potassium permanganate or chromic acid can lead to degradation of the indole nucleus. Tollens' reagent (silver oxide in ammonia) is a classic and highly selective method for this purpose.

Expert Insight:

The choice of a mild oxidant is critical. The electron-rich nature of the indole ring makes it susceptible to oxidation. Silver oxide (Ag₂O) is particularly effective as it operates under neutral to slightly basic conditions, preserving the integrity of the indole core. The reaction proceeds via the formation of a hydrate from the aldehyde, which is then oxidized.

Protocol: Silver (I) Oxide Oxidation

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio, sufficient to dissolve the starting material).

-

Reaction Setup: To the stirred solution, add freshly prepared or commercial silver (I) oxide (Ag₂O, approx. 2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours, indicated by the disappearance of the starting aldehyde spot and the appearance of a more polar spot for the carboxylic acid.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad thoroughly with ethanol or methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable aqueous base (e.g., 1 M NaOH) and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indole-2-carboxylic acid.

-

Reduction to Primary Alcohol

Reduction of the aldehyde group furnishes (7-Methyl-1H-indol-2-yl)methanol, a precursor for ethers, esters, and halides. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for aldehydes and ketones over other functional groups and its compatibility with the indole nucleus.

Expert Insight:

Sodium borohydride is a hydride-transfer agent. Its mild nature ensures that the reduction is confined to the aldehyde carbonyl without affecting the aromatic indole system. The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate. An analogous reduction of indole-7-carboxaldehyde has been documented.[3]

Protocol: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve 7-Methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of water or a dilute acid like 1 M HCl to destroy excess NaBH₄.

-

Remove the bulk of the organic solvent via rotary evaporation.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude alcohol. The product can be further purified by recrystallization or silica gel column chromatography if necessary.

-

Reductive Amination

Reductive amination is one of the most powerful C-N bond-forming reactions in drug development, allowing for the synthesis of a diverse array of secondary and tertiary amines.[4] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction.

Expert Insight:

Sodium triacetoxyborohydride [NaBH(OAc)₃] is a superior reducing agent for this transformation. It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure without the need to pre-form the imine. Its mild acidity can also help catalyze imine formation. This method avoids the handling of more hazardous reagents and often leads to cleaner reactions with high yields.[5]

Protocol: One-Pot Reductive Amination

-

Reaction Setup: In a round-bottom flask, combine 7-Methyl-1H-indole-2-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

-

Imine Formation (Optional but Recommended): Add a few drops of acetic acid (catalytic) and stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the mixture. The reaction is typically exothermic and should be stirred at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are generally complete within 2-24 hours.

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes, sometimes with a small percentage of triethylamine to prevent streaking of the basic product on the silica.

-

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[6] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.

Expert Insight:

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide.[6][7]

-

Non-stabilized ylides (where the R group on the ylide is an alkyl group) are highly reactive and typically yield the (Z)-alkene as the major product through a kinetically controlled pathway.

-

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally form the thermodynamically more stable (E)-alkene.

The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[7][8]

Protocol: Wittig Olefination (using a non-stabilized ylide)

-

Ylide Generation:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes.

-

-

Aldehyde Addition:

-

Dissolve 7-Methyl-1H-indole-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight). Monitor the reaction by TLC.

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by silica gel column chromatography.

-

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to the aldehyde, followed by dehydration to yield a new C=C bond.[9] The reaction is typically catalyzed by a weak base.[10]

Expert Insight:

This reaction is a cornerstone for synthesizing α,β-unsaturated systems. The choice of base is crucial; a weak base like piperidine or pyridine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[9] The reaction is driven forward by the elimination of a water molecule to form a stable, conjugated product.

Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve 7-Methyl-1H-indole-2-carbaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction's completion by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure condensation product.

-

Summary of Key Transformations

| Reaction Type | Product | Key Reagents | Typical Solvent | Yield Range |

| Oxidation | 7-Methyl-1H-indole-2-carboxylic acid | Silver (I) Oxide (Ag₂O) | Ethanol/Water | Good to Excellent |

| Reduction | (7-Methyl-1H-indol-2-yl)methanol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | High to Quantitative |

| Reductive Amination | N-Substituted-(7-methyl-1H-indol-2-yl)methanamine | R₁R₂NH, NaBH(OAc)₃ | DCM, DCE, THF | Good to Excellent |

| Wittig Reaction | 2-(alkenyl)-7-methyl-1H-indole | Phosphonium Ylide (Ph₃P=CHR) | THF, Diethyl Ether | Moderate to High |

| Knoevenagel | 2-(7-Methyl-1H-indol-2-yl)malononitrile | Malononitrile, Piperidine | Ethanol, Toluene | High to Excellent |

References

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2017). National Institutes of Health. [Link]

-

Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2019). ResearchGate. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Chemicals [chemicals.thermofisher.cn]

Derivatization of 7-Methyl-1H-indole-2-carbaldehyde: A Strategic Application Note

Executive Summary & Strategic Value

7-Methyl-1H-indole-2-carbaldehyde (CAS: 1796-37-8) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike the unsubstituted indole, the 7-methyl group introduces a critical steric and lipophilic element adjacent to the indole nitrogen (N1). This modification often improves metabolic stability by blocking the 7-position from cytochrome P450-mediated hydroxylation and alters the vector of hydrogen bonding at the N1 site.[1]

This guide provides a rigorous, field-tested framework for derivatizing this scaffold. We focus on three high-value transformations: Schiff Base formation , Reductive Amination , and Knoevenagel Condensation . These protocols are optimized for the specific electronic and steric environment of the 2-formyl-7-methylindole system.[1]

Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of the molecule.

-

C2-Formyl Group (Electrophile): The primary handle for diversity.[1][2] It is conjugated with the indole ring, making it less electrophilic than a simple benzaldehyde but highly reactive toward nucleophilic amines and active methylene compounds.

-

N1-Indole Nitrogen (Nucleophile/Acidic): The pKa is

17.[1][2] The 7-methyl group provides steric bulk that hinders bulky electrophiles from reacting at N1.[1][2] This allows for chemoselective reactions at the C2-aldehyde without protecting the nitrogen in many cases.[1] -

C3-Position (Nucleophile): Highly electron-rich.[1][2] While the C2-aldehyde is electron-withdrawing, the C3 position remains susceptible to electrophilic aromatic substitution (EAS), though less so than in indole itself.

Visualizing the Reactivity Landscape[1]

Figure 1: Reactivity map highlighting the primary derivatization vectors.[1][2] Note the steric influence of the 7-methyl group on N1 functionalization.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Objective: To install a diverse amine handle at the C2 position while reducing the C=N bond to a stable C-N linkage.[1] Mechanism: Formation of an iminium ion followed by in situ hydride transfer.[1][2]

Reagents:

-

Substrate: 7-Methyl-1H-indole-2-carbaldehyde (1.0 equiv)

-

Amine: Primary amine (1.1 equiv) (e.g., benzylamine, aniline derivatives)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)[2]

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 7-Methyl-1H-indole-2-carbaldehyde (1 mmol) and the primary amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add Glacial Acetic Acid (1 mmol). Stir at room temperature for 1–2 hours under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

-

Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1][2]

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Optimization Table: Solvent & Reductant Effects

| Parameter | Condition A (Standard) | Condition B (Reactive Amines) | Condition C (Sterically Hindered) |

| Solvent | DCE (1,2-Dichloroethane) | Methanol | Toluene (Reflux for imine, then cool) |

| Reductant | NaBH(OAc)₃ | NaBH₄ | NaCNBH₃ |

| Acid | AcOH (1 eq) | None | Ti(OiPr)₄ (Lewis Acid) |

| Yield | 85-92% | 60-75% | 70-80% |

Protocol B: Knoevenagel Condensation (Vinyl Functionalization)

Objective: To extend the conjugation and introduce electron-withdrawing groups (EWG) like nitriles or esters.[1][2] Application: Synthesis of potential kinase inhibitors or fluorescent probes.[1][2]

Reagents:

-

Substrate: 7-Methyl-1H-indole-2-carbaldehyde (1.0 equiv)

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.2 equiv)[2]

-

Base/Catalyst: Piperidine (0.1 equiv)[2]

-

Solvent: Ethanol (Absolute)[2]

Step-by-Step Procedure:

-

Setup: Dissolve the aldehyde (1 mmol) and malononitrile (1.2 mmol) in Ethanol (3 mL).

-

Catalysis: Add Piperidine (2 drops, ~10 mol%).

-

Reaction: Heat to reflux (78°C) for 2–4 hours.

-

Observation: The product often precipitates out of the hot solution due to the planar, conjugated nature of the vinyl-indole system.

-

-

Isolation: Cool to room temperature, then to 4°C. Filter the precipitate.

-

Purification: Recrystallize from hot Ethanol. Column chromatography is rarely needed if the precipitation is efficient.[1][2]

Troubleshooting & Critical "Watch-Outs"

The "7-Methyl Effect"

The 7-methyl group is not chemically inert; it exerts a steric pressure on the N1-H.[1]

-

Issue: N-Alkylation (e.g., with methyl iodide) is significantly slower compared to unsubstituted indole.[2]

-

Solution: If N-alkylation is required, use a stronger base (NaH in DMF) and higher temperatures (60°C instead of RT). Expect longer reaction times (12h vs 4h).[1][2]

Aldehyde Oxidation

Indole-2-carbaldehydes are prone to air oxidation to the corresponding carboxylic acid (Indole-2-COOH).[1][2]

-

Diagnostic: Appearance of a broad O-H stretch in IR (2500-3300 cm⁻¹) and a downfield shift in NMR.[1][2]

-

Prevention: Store the starting material under Argon at 4°C. If the acid is present, filter the aldehyde solution through a short plug of basic alumina before use.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct pathway based on the desired pharmacological outcome.

Figure 2: Decision matrix for derivatization pathways.

References

-

Synthesis of Indole-2-carbaldehyde Derivatives (Schiff Bases)

-

Knoevenagel Condensation Protocols

-

Reductive Amination Methodologies

-

Biological Relevance of 7-Substituted Indoles

Sources

Application Notes and Protocols: Knoevenagel Condensation with 7-Methyl-1H-indole-2-carbaldehyde

Introduction: The Strategic Importance of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[1] These products are pivotal intermediates in the manufacturing of fine chemicals, pharmaceuticals, and polymers.[2] The reaction's versatility is demonstrated by its application in the synthesis of complex molecules, including various heterocyclic systems and dyes.[3] This application note provides a detailed protocol for the Knoevenagel condensation of 7-Methyl-1H-indole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry.

Reaction Principle and Mechanistic Insight

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to afford the final α,β-unsaturated product.[1] The choice of a weak base, such as piperidine or pyridine, is crucial to favor the formation of the enolate from the active methylene compound without promoting the self-condensation of the aldehyde.[1][4]

The general mechanism involves three key steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 7-Methyl-1H-indole-2-carbaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the stable, conjugated final product.

Sources

Application Note: Strategic Utilization of 7-Methyl-1H-indole-2-carbaldehyde in Drug Discovery

Executive Summary

This guide details the synthetic utility of 7-Methyl-1H-indole-2-carbaldehyde (7-Me-Ind-2-CHO) as a privileged scaffold in the design of bioactive small molecules.[1] While the indole nucleus is ubiquitous in medicinal chemistry, the specific 7-methyl substitution combined with the C2-aldehyde functionality offers a unique pharmacological profile. The 7-methyl group provides steric occlusion that can retard metabolic oxidation at the typically vulnerable C7 position, while the C2-aldehyde serves as a versatile "warhead" for generating diversity via condensation reactions.

This note focuses on two high-value synthetic pathways:

-

Tubulin Polymerization Inhibitors: Via acylhydrazone formation.[1]

-

Kinase Inhibitor Scaffolds: Via Claisen-Schmidt condensation (Chalcone synthesis).[1]

Chemical Profile & Rationale[1][2][3][4][5]

The "7-Methyl" Advantage

In drug design, the addition of a methyl group at the 7-position of the indole ring effects three critical changes:

-

Metabolic Stability: It blocks the C7 position, preventing hydroxylation by cytochrome P450 enzymes, a common clearance pathway for indole drugs.

-

Lipophilicity Modulation: It increases

, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1] -

Conformational Restriction: The steric bulk of the methyl group can influence the rotation of N1-substituents, locking the molecule into a bioactive conformation.

Reactivity of the C2-Carbaldehyde

The aldehyde at C2 is conjugated with the indole nitrogen lone pair, making it less electrophilic than a standard benzaldehyde but highly reactive toward nucleophiles in the presence of acid catalysts or under basic condensation conditions.

Application I: Synthesis of Indole-Based Tubulin Inhibitors

Target Class: Acylhydrazones / Sulfonylhydrazones Mechanism: These derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Reaction Scheme

The synthesis involves a Schiff base condensation between 7-Me-Ind-2-CHO and a hydrazide derivative (e.g., benzenesulfonohydrazide or 3,4,5-trimethoxybenzohydrazide).

Detailed Protocol

Reagents:

-

7-Methyl-1H-indole-2-carbaldehyde (1.0 equiv)[1]

-

Benzenesulfonohydrazide (1.1 equiv)[1]

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (AcOH) - 2-3 drops[1]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (159 mg) of 7-Methyl-1H-indole-2-carbaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol (189 mg) of benzenesulfonohydrazide to the solution. The mixture may remain a suspension.[1]

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours . Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear, replaced by a lower -

Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product typically precipitates as a solid.[1]

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted starting materials.[1]

-

Purification: Recrystallize from hot ethanol if necessary.

-

Validation: Confirm structure via

H NMR (Look for the disappearance of the CHO peak at ~9.8 ppm and appearance of the -CH=N- peak at ~8.5 ppm).

Data Summary: Typical Yields

| Substrate (Hydrazide) | Reaction Time | Yield (%) | Appearance |

| Benzenesulfonohydrazide | 3 h | 88% | Off-white solid |

| 4-Methoxybenzohydrazide | 4 h | 82% | Yellow crystalline solid |

| Isonicotinohydrazide | 5 h | 75% | Pale yellow powder |

Application II: Synthesis of Kinase Inhibitor Scaffolds (Chalcones)

Target Class: Indolyl-Chalcones (α,β-unsaturated ketones)

Mechanism: The

Detailed Protocol (Claisen-Schmidt Condensation)

Reagents:

-

7-Methyl-1H-indole-2-carbaldehyde (1.0 equiv)[1]

-

Acetophenone (or substituted derivative) (1.0 equiv)[1]

-

Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of acetophenone in 5 mL of Methanol in a flask.

-

Activation: Add 0.5 mL of 40% aqueous KOH dropwise. Stir for 10 minutes at room temperature (RT) to generate the enolate.

-

Coupling: Add 1.0 mmol of 7-Methyl-1H-indole-2-carbaldehyde dissolved in 5 mL of Methanol to the enolate mixture.

-

Reaction: Stir at RT for 12–24 hours . Alternatively, heat to 60°C for 2-4 hours for faster conversion (though this may increase side products).[1]

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to neutralize the base).

-

Isolation: A colored solid (yellow/orange) will precipitate.[1] Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Visualized Workflows (Graphviz)[1]

Pathway Logic: Divergent Synthesis from 7-Me-Ind-2-CHO

This diagram illustrates how the core scaffold diverges into two distinct therapeutic classes.[1]

Caption: Divergent synthetic pathways utilizing 7-Methyl-1H-indole-2-carbaldehyde to access distinct pharmacological classes.[1][2]

Mechanism of Hydrazone Formation

This diagram details the specific mechanism for Protocol 3.2.[1]

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation from the indole-2-carbaldehyde scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to equilibrium.[1] | Increase reflux time; use a Dean-Stark trap to remove water (driving equilibrium forward).[1] |

| Impure Product | Side reaction: Aldol condensation of aldehyde with itself.[1] | Ensure the amine/hydrazide is added before the catalyst.[1] Avoid strong bases unless necessary.[1] |

| No Precipitation | Product is too soluble in ethanol.[1] | Concentrate the solvent by rotary evaporation to 1/3 volume, then add cold water or diethyl ether to induce crystallization.[1] |

| Starting Material Remains | Steric hindrance from 7-methyl group (rare but possible).[1] | Switch to a higher boiling solvent (e.g., n-Propanol) or use microwave irradiation (100°C, 10-20 min). |

References

-

Indole-Based Tubulin Inhibitors

-

Schiff Base Synthesis Protocols

-

Anticancer Activity of Indole-Carbohydrazides

-

General Indole Reactivity

Sources

High-Purity Isolation of 7-Methyl-1H-indole-2-carbaldehyde: A Detailed Protocol for Automated Flash Column Chromatography

An Application Note and Protocol from the Advanced Purification Technologies Group

Abstract